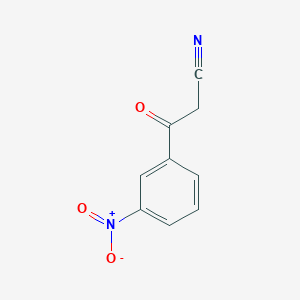

3-(3-Nitrophenyl)-3-oxopropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZUXMACTFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495554 | |

| Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-64-1 | |

| Record name | 3-Nitro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21667-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-nitrophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile (CAS No. 21667-64-1). Due to the limited availability of direct experimental data for this specific isomer, this document aggregates information from supplier specifications, computational predictions, and analytical data from structurally related analogs. The guide covers physicochemical properties, proposed synthetic methodologies, expected spectroscopic characteristics, and potential reactivity, offering a valuable resource for researchers utilizing this compound in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and detailed experimental protocols for analogous compounds are provided to guide laboratory work.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-nitrobenzoylacetonitrile, is a functionalized aromatic ketone. The presence of a nitro group, a ketone, and a nitrile function imparts a high degree of reactivity and potential for further chemical modification.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 21667-64-1 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Expected to be a solid | Analogy to isomers[2] |

| Purity | ≥98% | Commercial Supplier[1] |

| Calculated Density | 1.3 ± 0.1 g/cm³ | Computational Prediction |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established methods for analogous β-ketonitriles, a Claisen-type condensation represents a highly plausible synthetic route. This would involve the reaction of an ethyl or methyl ester of 3-nitrobenzoic acid with acetonitrile in the presence of a strong base.

An alternative approach, based on the synthesis of the isomeric 3-(2-nitrophenyl)-3-oxopropanenitrile, involves the use of a strong, non-nucleophilic base like n-butyllithium to deprotonate acetonitrile, followed by acylation with a 3-nitrobenzoyl derivative.[2]

Proposed Experimental Protocol: Claisen-type Condensation

This protocol is adapted from general procedures for the synthesis of 3-oxoalkanenitriles.

Reaction: Ethyl 3-nitrobenzoate + Acetonitrile → this compound

Materials:

-

Ethyl 3-nitrobenzoate (1.0 eq)

-

Acetonitrile (2.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide and anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetonitrile dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

-

Re-cool the mixture to 0 °C and add a solution of ethyl 3-nitrobenzoate in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by adding 1M HCl until the solution is acidic (pH ~3-4).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While experimental spectra for this compound are not available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][3]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic protons | δ 7.5 - 8.5 ppm (multiplets) |

| Methylene (-CH₂-) | δ 3.8 - 4.2 ppm (singlet) | |

| ¹³C NMR | Carbonyl (C=O) | δ ~180-190 ppm |

| Aromatic carbons | δ ~120-150 ppm | |

| Nitrile (C≡N) | δ ~114-120 ppm | |

| Methylene (-CH₂-) | δ ~30-40 ppm | |

| IR Spectroscopy | Nitrile (C≡N) Stretch | ~2200-2260 cm⁻¹ |

| Carbonyl (C=O) Stretch | ~1690-1710 cm⁻¹ | |

| Nitro (N-O) Stretch | ~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 190 |

| (Electron Ionization) | Key Fragments | [M-NO₂]⁺ (m/z 144), [M-CO]⁺ (m/z 162), [3-nitrophenyl]⁺ (m/z 122) |

General Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]

-

IR (FT-IR): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

MS (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL for injection into the instrument.[4]

Caption: General workflow for the spectroscopic analysis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups:

-

β-Ketonitrile Moiety: The methylene protons alpha to both the ketone and nitrile groups are acidic and can be readily deprotonated by a base. The resulting carbanion is a potent nucleophile, making the compound a valuable C3 synthon in various condensation and cyclization reactions.[5]

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a handle for further derivatization.

-

Ketone and Nitrile Groups: These groups can undergo a variety of chemical transformations common to ketones and nitriles, including reductions, additions, and hydrolyses.

This versatile reactivity makes this compound a useful intermediate in the synthesis of diverse heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.[5] Derivatives of 3-oxopropanenitrile have been investigated for their potential biological activities, including in the field of anticancer drug discovery.[6][7] The nitroaromatic scaffold is also present in numerous antimicrobial and antiparasitic agents, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.[6][7]

Conclusion

This compound is a reactive and versatile chemical building block with significant potential in synthetic organic chemistry and medicinal chemistry. While comprehensive experimental data for this specific compound is sparse, this guide provides a robust framework of its expected properties and reactivity based on established chemical principles and data from closely related analogs. The proposed synthetic and analytical protocols offer a solid starting point for researchers wishing to incorporate this molecule into their research and development programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-(4-Nitrophenyl)-3-oxopropanenitrile (3383-43-5) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(3-Nitrophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of various pharmaceuticals and heterocyclic compounds. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Claisen Condensation

The most prominent and reliable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester of 3-nitrobenzoic acid with acetonitrile. The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leads to the formation of the target β-ketonitrile.

A common precursor for this synthesis is methyl 3-nitrobenzoate, which can be readily prepared by the nitration of methyl benzoate.

Reaction: Nitration of Methyl Benzoate

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.

-

Reaction Setup: Methyl benzoate is dissolved in concentrated sulfuric acid in a separate flask, and the solution is cooled to 0-5 °C in an ice bath with continuous stirring.

-

Nitration: The cold nitrating mixture is added dropwise to the methyl benzoate solution, maintaining the temperature below 15 °C.

-

Reaction Quench: After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The solid methyl 3-nitrobenzoate is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from methanol to yield a crystalline solid.

Reaction: Claisen Condensation of Methyl 3-nitrobenzoate and Acetonitrile

Experimental Protocol:

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is suspended in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) in the reaction flask and cooled in an ice bath.

-

Reagent Addition: A solution of methyl 3-nitrobenzoate and anhydrous acetonitrile in the same anhydrous solvent is added dropwise to the cooled base suspension with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to ensure the completion of the reaction.

-

Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) until the mixture is neutralized. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Alternative Synthesis Pathway

An alternative approach to the synthesis of this compound involves the reaction of 3-nitroacetophenone with a cyanating agent. This method provides another viable route to the target molecule.

Experimental Protocol:

-

Reaction Setup: 3-nitroacetophenone is dissolved in a suitable aprotic solvent, such as THF or dimethoxyethane, in a reaction flask under an inert atmosphere.

-

Deprotonation: A strong base (e.g., sodium hydride or lithium diisopropylamide) is added to the solution at a low temperature (e.g., -78 °C) to form the enolate of 3-nitroacetophenone.

-

Cyanation: A

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a versatile chemical intermediate. The information is curated for professionals in research and drug development, offering detailed data on its identification, properties, synthesis, and analysis.

Core Identification

CAS Number: 21667-64-1

Chemical Name: this compound

Synonyms: 3-Nitrobenzoylacetonitrile

Molecular Formula: C₉H₆N₂O₃

Molecular Weight: 190.16 g/mol

Physicochemical Properties

This compound is a yellow solid and serves as a key intermediate in various organic syntheses.[1] Its enhanced reactivity, owing to the presence of a nitro group, makes it a valuable component in the production of diverse bioactive molecules.[1]

| Property | Value | Source |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Temperature | 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted ethyl benzoate with acetonitrile in the presence of a base. A general protocol is outlined below.

General Synthesis Protocol: Condensation of Ethyl Benzoate with Acetonitrile

This method involves the reaction of an appropriate ethyl benzoate with sodium methoxide in acetonitrile.

Reaction Scheme:

Experimental Steps:

-

A mixture of the starting ethyl benzoate and sodium methoxide in acetonitrile is refluxed for approximately 3 hours.[2]

-

After cooling to room temperature, the resulting precipitate is filtered.[2]

-

The solid is redissolved in water, and the solution is acidified with 2M HCl.[2]

-

The aqueous mixture is then extracted with dichloromethane (DCM).[2]

-

The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[2]

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[2]

Analytical Methods

The characterization and quantification of this compound and related compounds can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of related compounds.

Typical HPLC Conditions:

| Parameter | Description |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid. |

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not readily available in the provided search results, analysis of analogous compounds suggests that the methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

Nitro compounds, in general, exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[4] The nitro group can trigger redox reactions within cells, leading to cytotoxicity.[4]

While specific signaling pathways involving this compound have not been detailed in the available literature, it is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it has shown promise in the design of novel anti-cancer agents, suggesting a potential for targeted therapies with improved efficacy.[1] Further research is needed to elucidate the specific biological targets and signaling pathways that may be modulated by this compound or its derivatives.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling nitro compounds should be observed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. Always refer to the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the key structural features, predicted conformational preferences, and detailed experimental protocols for its characterization. While a complete, experimentally determined crystal structure for this specific molecule is not publicly available, this guide synthesizes information from related compounds and spectroscopic principles to offer a robust predictive overview. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure

This compound possesses a multifaceted structure, incorporating a ketone, a nitrile group, and a meta-substituted nitrophenyl ring. This combination of functional groups imparts a unique electronic and steric profile, making it a versatile building block in organic synthesis.

The core structure consists of a propanenitrile backbone with an oxo group at the C3 position. This C3 carbon is also bonded to the C1 position of a 3-nitrophenyl ring. The systematic IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 21667-64-1[1].

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 21667-64-1[1] |

| SMILES | O=C(C#N)CC1=CC=CC(=C1)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5H2 |

Conformational Analysis

The conformation of this compound is primarily dictated by the rotational freedom around the single bonds of the propanenitrile chain and the bond connecting the carbonyl carbon to the phenyl ring. The presence of the ketone and the adjacent methylene group allows for potential keto-enol tautomerism, although the keto form is generally more stable.

Due to the presence of multiple rotatable bonds, several conformers can exist. The overall conformation will be a balance of steric hindrance, electronic interactions (such as dipole-dipole interactions), and potential intramolecular hydrogen bonding. While a definitive crystal structure is unavailable for the title compound, analysis of a structurally similar molecule, 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile, reveals a V-shaped conformation where the two aromatic rings are significantly out of plane with each other, exhibiting a large dihedral angle[2]. This suggests that the 3-nitrophenyl group in this compound is likely not coplanar with the propanenitrile side chain to minimize steric repulsion.

Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to map the potential energy surface and identify the most stable conformers of this molecule. Such studies on related nitroaromatic compounds have been successfully used to predict their geometry and reactivity.

Experimental Protocols for Structural Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles[3].

Experimental Workflow for Single-Crystal X-ray Crystallography:

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a versatile chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates key workflows and logical relationships through diagrammatic representations.

Physicochemical Data

The fundamental properties of this compound are summarized below. This compound is also known by synonyms such as 3-Nitrobenzoylacetonitrile and 2-cyano-3'-nitroacetophenone.[1]

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Solid |

| CAS Number | 21667-64-1 |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted benzaldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 3-nitrobenzaldehyde and malononitrile.

Materials:

-

3-Nitrobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the stirred solution.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for a duration of 2 to 6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

Chemical Reactivity and Applications

This compound is a highly reactive and versatile molecule due to the presence of three key functional groups: a nitro group, a ketone, and a nitrile.[2] This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex organic molecules, particularly heterocyclic compounds that are often the core scaffolds of pharmaceuticals.

The reactivity of each functional group can be selectively targeted:

-

Nitro Group: Can be reduced to an amino group, providing a route to various aniline derivatives.

-

Ketone Group: Can undergo nucleophilic addition, condensation reactions, or be reduced to a secondary alcohol.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions.

This multi-faceted reactivity allows for its use as a building block in the development of novel bioactive compounds.

Biological Context

While specific biological activity and signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of nitro-containing aromatic compounds is of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3][4] The nitro group can be bioreduced in cellular environments to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and oxidative stress, forming the basis of their therapeutic or toxic effects.

Derivatives of related compounds, such as 3-nitropropionic acid, have demonstrated a range of biological activities including neurotoxic, antiviral, insecticidal, and antimicrobial properties.[5] Therefore, this compound serves as a valuable starting point for the synthesis and discovery of new therapeutic agents, leveraging the known bioactivity of the nitrophenyl pharmacophore. Further research is warranted to fully elucidate the specific biological profile of this compound and its derivatives.

References

- 1. 3-(4-nitrophenyl)-3-oxopropanenitrile CAS 3383-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3-(4-Nitrophenyl)-3-oxopropanenitrile (3383-43-5) for sale [vulcanchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for 3-(3-Nitrophenyl)-3-oxopropanenitrile. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible databases, this guide combines reported data with information from structurally related compounds to offer a thorough analytical profile.

Spectroscopic Data

The spectroscopic characterization of this compound is crucial for its identification and quality control. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~7.7 - 8.8 | Multiplet | 4H | Aromatic protons |

Note: The chemical shifts of the aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25-35 | -CH₂- (Methylene carbon) |

| ~115 | -C≡N (Nitrile carbon) |

| ~125-150 | Aromatic carbons |

| ~148 | Aromatic carbon attached to -NO₂ |

| ~185-195 | C=O (Carbonyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and nitro functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2250 | Nitrile (-C≡N) | Stretching |

| ~1700 | Ketone (C=O) | Stretching |

| ~1530 and ~1350 | Nitro (-NO₂) | Asymmetric and Symmetric Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound was not found, predicted data for the isomeric 3-(4-nitrophenyl)-3-oxopropanenitrile suggests the expected mass-to-charge ratios for various adducts. The molecular weight of this compound is 190.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for Nitrophenyl-3-oxopropanenitrile Isomers

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.0451 |

| [M+Na]⁺ | 213.0271 |

| [M-H]⁻ | 189.0306 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, generalized methods for the synthesis of related β-ketonitriles and standard spectroscopic techniques can be applied.

Synthesis: Claisen-Type Condensation

A plausible synthetic route involves the Claisen-type condensation of 3-nitrobenzonitrile with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials and Reagents:

-

3-Nitrobenzonitrile

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol.

-

To this solution, a mixture of 3-nitrobenzonitrile and ethyl acetate is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature or with gentle heating.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film on a salt plate or as a mull.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: A general workflow for the synthesis of this compound.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Physical properties including melting point and solubility of 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and expected physical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile, also known as 3-nitrobenzoylacetonitrile. Due to the limited availability of experimental data in publicly accessible literature, this guide also furnishes standardized experimental protocols for the determination of its key physical characteristics, namely melting point and solubility.

Core Compound Properties

This compound is a multifaceted organic compound with potential applications in chemical synthesis. Its physical state is reported to be a yellow solid. However, a precise melting point for this compound is not consistently reported in scientific literature or chemical databases.

Solubility Profile

While specific quantitative solubility data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar compounds, such as 3-nitrobenzonitrile. The expected solubility in a range of common laboratory solvents is summarized in the table below.[1]

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble |

| Polar Protic | Methanol, Ethanol | Soluble |

| Nonpolar | Toluene | Slightly Soluble |

| Nonpolar | Cyclohexane | Insoluble |

| Aqueous | Water | Insoluble |

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its melting point and solubility are provided below.

3.1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered.[3]

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of approximately 3 mm.[4] This is achieved by tapping the sealed end of the capillary tube on a hard surface to ensure dense packing.[4]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. This range represents the melting point of the substance.[5]

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples.

3.2. Qualitative Solubility Determination

Understanding the solubility of a compound is crucial for its application in synthesis, purification, and formulation.

Methodology:

-

Sample Preparation: Weigh approximately 10-30 mg of this compound.[6][7]

-

Solvent Addition: Place the sample into a small test tube and add 1 mL of the chosen solvent.[6][8]

-

Mixing: Vigorously shake or stir the mixture for approximately 30-60 seconds.[6][8]

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If the solid is entirely dissolved, it is deemed "soluble." If it remains undissolved, it is "insoluble." If a portion dissolves, it can be classified as "partially soluble."[8]

-

Systematic Testing: This procedure is repeated for a range of solvents with varying polarities to establish a comprehensive solubility profile.[8][9] A systematic approach, starting with water and followed by solvents of decreasing polarity, is often employed.[9]

Conclusion

While specific experimental data for the physical properties of this compound are not widely published, this guide provides a framework for its characterization based on the properties of analogous compounds and standard analytical procedures. The provided protocols for melting point and solubility determination offer a clear path for researchers to establish these fundamental physical constants, which are essential for the compound's use in further synthetic applications and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. csub.edu [csub.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of nitrophenyl compounds, intended for researchers, scientists, and professionals in drug development. This document summarizes key findings on their antimicrobial, anticancer, and antiparasitic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

Nitrophenyl compounds, characterized by the presence of a nitro group attached to a phenyl ring, represent a versatile class of molecules with a broad spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the chemical properties and biological reactivity of these compounds, making them a subject of intense research in medicinal chemistry and drug discovery. This guide delves into the core biological activities of nitrophenyl derivatives, offering a technical resource for their further exploration and development.

Antimicrobial Activity

Nitrophenyl compounds have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the uncoupling of oxidative phosphorylation, which disrupts microbial metabolism.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various nitrophenyl derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro-compounds (4b, 4c) | Staphylococcus aureus | 15.6 - 62.5 | [2] |

| Nitro-compounds (4c, 4d) | Candida spp. | 7.8 - 31.25 | [2] |

| Halogenated Nitro-derivatives (9b-9d) | Staphylococcus aureus | 15.6 - 62.5 | [3] |

| Halogenated Nitro-derivatives (9b-9d) | Candida spp. | 15 - 500 | [3] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 µM | [4] |

| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various Bacteria | 10 - 20 | [5] |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | E. coli, S. aureus, S. mutans | 1.2 µM | [6] |

| 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | MRSA, VRE | 9.0 - 18.1 µM | [6] |

Anticancer Activity

A growing body of evidence highlights the potential of nitrophenyl compounds as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Quantitative Anticancer Data

The anticancer activity of nitrophenyl compounds is typically evaluated by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 | Not specified, but effective | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | MCF-7 | Not specified, but effective | [7] |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (3) | THP-1, MCF-7 | 1.05 µM, 1.65 µM | [7] |

| 4-nitro-substituted benzylic diselenide 7 | MDA-MB-231 | 1.9 ± 0.3 μM | [8] |

| Tetrahydroisoquinoline (5h) | PACA2 (pancreatic) | 25.9 µM | [9] |

| Tetrahydroisoquinoline (6b) | A549 (lung) | 34.9 µM | [9] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Pulmonary cancer cell | 0.48 ± 0.05 mM | [10] |

| Nitrophenyl-containing compounds (3, 24) | Ehrlich solid tumors (in vivo) | Significant antitumor effects |

Antiparasitic Activity

Nitrophenyl compounds have also emerged as promising candidates for the treatment of parasitic diseases, including Chagas disease and leishmaniasis. The nitro group is often crucial for their mechanism of action, which can involve bioreduction by parasitic nitroreductases to generate cytotoxic radical species.[11]

Quantitative Antiparasitic Data

The antiparasitic potential is also commonly assessed using IC50 values against various parasite life stages.

| Compound Class/Name | Parasite | IC50 Value | Reference |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1) | Trypanosoma cruzi (trypomastigotes) | 7 µM | [12] |

| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16) | Trypanosoma cruzi (trypomastigotes) | 6 ± 1 µM | [12] |

| Deprotected galactosyl derivative (19) | Recombinant trans-sialidase from T. cruzi | 1.1 ± 0.1 mM | [8] |

| 5-nitrofuryl containing thiosemicarbazones | Trypanosoma cruzi (epimastigote) | 1.5-1.7-fold more active than Nifurtimox | [13] |

| Triazole (27) | Trypanosoma cruzi (trypomastigotes) | 8.41 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of nitrophenyl compounds. Below are summaries of key experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no compound and no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin, where a color change from blue to pink indicates viable cells.[14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitrophenyl compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the nitrophenyl compound for the desired time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of nitrophenyl compounds are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Several nitrophenyl derivatives exert their anticancer effects by modulating key signaling cascades that regulate cell survival, proliferation, and apoptosis.

-

Akt/mTOR Pathway: Some compounds inhibit the Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival.[15]

-

ERK Pathway: The ERK/MAPK pathway, another critical regulator of cell proliferation and survival, can also be targeted by nitrophenyl compounds.[15]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key player in inflammation and cancer, has been observed with some nitrophenyl derivatives.[7]

-

Apoptosis Induction: Many nitrophenyl compounds induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[7]

Antiparasitic Mechanism of Action

The primary mechanism of action for many antiparasitic nitrophenyl compounds involves the reduction of the nitro group by parasite-specific nitroreductases. This process generates reactive nitrogen species that induce oxidative stress, damage cellular macromolecules, and lead to parasite death.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. blog.cellsignal.com [blog.cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Nitrophenyl)-3-oxopropanenitrile, also known as 3-nitrobenzoylacetonitrile, is a versatile trifunctional molecule of significant interest in synthetic and medicinal chemistry. Its unique structure, incorporating a reactive β-keto nitrile moiety and an electron-withdrawing nitrophenyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the chemical reactivity, stability, and synthetic applications of this compound, supported by detailed experimental protocols and tabulated physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical and spectroscopic characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21667-64-1 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Temperature | 0-8°C | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| IR (Infrared) | Characteristic peaks for nitrile (≈2200 cm⁻¹), ketone (≈1700 cm⁻¹), and nitro (≈1520 and 1350 cm⁻¹) groups are expected.[1] | |

| Mass Spectrometry | Molecular Ion [M]⁺: 190.03729 m/z (Predicted). Other predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[1] |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of a 3-nitrobenzoate ester with acetonitrile in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

-

Methyl 3-nitrobenzoate

-

Anhydrous acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Silica gel

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly prepared sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

A solution of anhydrous acetonitrile (1.2 equivalents) and freshly distilled methyl 3-nitrobenzoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid until the mixture is neutral (pH ~7).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

-

The crude this compound should be used immediately in the next step or purified quickly via rapid filtration through a short plug of silica gel due to its potential instability.

References

Literature review on the synthesis of substituted 3-oxopropanenitriles

An In-Depth Technical Guide to the Synthesis of Substituted 3-Oxopropanenitriles

Introduction

Substituted 3-oxopropanenitriles, also known as α-cyano ketones or β-ketonitriles, are valuable intermediates in organic synthesis. Their unique structural motif, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making them crucial building blocks for the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing these versatile compounds, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of substituted 3-oxopropanenitriles can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include the acylation of cyanomethyl anions, the Thorpe-Ziegler condensation, and the reaction of β-keto esters with cyanating agents.

Acylation of Acetonitrile and its Derivatives

One of the most direct and widely employed methods for the synthesis of 3-oxopropanenitriles is the acylation of the anion of acetonitrile or a substituted acetonitrile with an acylating agent, such as an ester or an acid chloride.

A common approach involves the condensation of esters with acetonitrile in the presence of a strong base, such as sodium amide or sodium ethoxide. This reaction, a form of Claisen condensation, generates the sodium salt of the β-ketonitrile, which is then neutralized by acidification. The reaction is typically carried out in an anhydrous solvent like diethyl ether or benzene. The mechanism involves the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the 3-oxopropanenitrile.

-

Preparation of the Reagent: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 23 g (1.0 gram atom) of sodium is added to 300 ml of anhydrous xylene. The mixture is heated until the sodium is molten, at which point the stirrer is started to create a fine suspension of sodium sand. The mixture is then allowed to cool.

-

Reaction: A solution of 51 g (1.25 moles) of acetonitrile in 100 ml of anhydrous xylene is added to the sodium suspension. The mixture is heated to 130°C, and a solution of 75 g (0.5 mole) of ethyl benzoate in 100 ml of anhydrous xylene is added dropwise over 2 hours.

-

Work-up: After the addition is complete, the reaction mixture is cooled to 80°C and 25 ml of ethanol is added to react with any unreacted sodium. The mixture is then cooled to room temperature and 200 ml of water is added. The xylene layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3-oxo-3-phenylpropanenitrile.

Caption: Thorpe-Ziegler condensation workflow.

Synthesis from β-Keto Esters

Substituted 3-oxopropanenitriles can also be prepared from β-keto esters. This method involves the conversion of the ester group into a nitrile group. A common two-step procedure involves the formation of an α-oximino ester followed by its dehydration.

Another approach is the direct cyanation of the enolate of a β-keto ester using a cyanating agent like cyanogen bromide or tosyl cyanide.

-

Enolate Formation: To a solution of 19.2 g (0.1 mole) of ethyl benzoylacetate in 100 ml of anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere is added 100 ml of a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF. The mixture is stirred for 30 minutes.

-

Cyanation: A solution of 13.3 g (0.1 mole) of cyanogen bromide in 50 ml of anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred for an additional 2 hours at this temperature.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-cyano-1-phenylethan-1-one.

Quantitative Data Summary

| Starting Material(s) | Acylating/Cyanating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Benzoate, Acetonitrile | - | Sodium | Xylene | 130 | 2 | 75-80 | |

| Adiponitrile | - | Sodium | Toluene | Reflux | 4-6 | 60-70 | - |

| Ethyl Benzoylacetate | Cyanogen Bromide | LiHMDS | THF | -78 | 2 | 85-95 | - |

| Cyclohexanone | Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 8 | 80 | - |

| Acetophenone | Cyanoacetic Acid | Ammonium Acetate | Acetic Acid | Reflux | 5 | 70 | - |

Reactivity and Synthetic Applications

The presence of the ketone and nitrile functionalities in 3-oxopropanenitriles makes them highly versatile synthetic intermediates. The acidic α-proton allows for easy alkylation and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ketone group can undergo a wide range of reactions, including reduction, Grignard addition, and Wittig olefination.

These compounds are particularly useful in the synthesis of heterocyclic compounds. For example, they are key precursors for the synthesis of pyridines, pyrimidines, and pyrazoles through condensation reactions with dinucleophiles.

Caption: Synthetic utility of 3-oxopropanenitriles.

Conclusion

The synthesis of substituted 3-oxopropanenitriles is a well-established field with a variety of reliable methods. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The methodologies outlined in this guide, including acylation of acetonitriles, Thorpe-Ziegler condensation, and transformations of β-keto esters, provide a robust toolkit for accessing these valuable synthetic intermediates. Their rich chemistry and utility in the construction of complex molecules ensure their continued importance in organic synthesis and drug discovery.

Safety, handling, and toxicology information for 3-(3-Nitrophenyl)-3-oxopropanenitrile

An in-depth technical guide on the safety, handling, and toxicology of 3-(3-Nitrophenyl)-3-oxopropanenitrile for researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Nitrobenzoylacetonitrile |

| CAS Number | 21667-64-1 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Chemical Structure | ``` |

O=C(C#N)c1cccc(c1)

Caption: Synthesis of this compound.

Experimental Workflow:

Caption: General experimental workflow for synthesis.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.

-

Hazardous Reactions: Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[1]

First-Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Introduction

This compound, also known as 3-nitrobenzoylacetonitrile, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position, and a β-ketonitrile functional group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of diverse heterocyclic compounds and potential pharmacologically active molecules.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21667-64-1 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

Discovery and History

The synthesis of benzoylacetonitriles, the parent class of compounds to which this compound belongs, has its roots in the late 19th century with the discovery of the Claisen condensation. This carbon-carbon bond-forming reaction, first described by Rainer Ludwig Claisen in 1887, provides a fundamental method for the preparation of β-keto esters and related compounds. Over the years, this reaction has been adapted for the synthesis of β-ketonitriles by reacting an ester with a nitrile in the presence of a strong base.

Synthesis

The primary route for the synthesis of this compound is the Claisen condensation of a 3-nitrobenzoate ester with acetonitrile in the presence of a strong base.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Claisen condensation for the synthesis of benzoylacetonitriles.

Materials:

-

Ethyl 3-nitrobenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous THF.

-

Addition of Acetonitrile: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.2 equivalents) is added dropwise to the stirred suspension. The mixture is then stirred at room temperature for 30 minutes.

-

Addition of Ester: A solution of ethyl 3-nitrobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the solution is acidic.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Ethyl 3-nitrobenzoate | 195.17 | 1 | 1.0 |

| Acetonitrile | 41.05 | 1.2 | 1.2 |

| Sodium Hydride | 24.00 | 1.1 | 1.1 |

| This compound | 190.16 | - | - |

Note: The yield for this specific reaction is not detailed in the readily available literature and would need to be determined experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral characteristics of related compounds, the following are the expected spectroscopic features.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet typically appearing in the range of δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and nitrile groups.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal expected around δ 185-195 ppm.

-

Nitrile Carbon (C≡N): A signal in the region of δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Methylene Carbon (-CH₂-): A signal expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp absorption band around 2250 cm⁻¹.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 190).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitro group (NO₂), the cyano group (CN), and the carbonyl group (CO).

Signaling Pathways and Experimental Workflows

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems. The presence of the ketone and nitrile functionalities allows for a variety of cyclization reactions.

Synthesis of Pyrimidine Derivatives

One common application of β-ketonitriles is in the synthesis of pyrimidine derivatives through condensation with urea or guanidine.

Caption: Workflow for the synthesis of pyrimidine derivatives from this compound.

This workflow illustrates the general pathway where the β-ketonitrile undergoes a series of reactions to form a stable heterocyclic ring system, which is a common scaffold in many pharmaceutical compounds.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. While its specific discovery and historical timeline are not extensively documented, its synthesis is based on well-established chemical principles. This guide provides a foundational understanding of its synthesis and expected properties, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

Methodological & Application

Application Note 1: Quantification of 3-(3-Nitrophenyl)-3-oxopropanenitrile by Reverse-Phase HPLC with UV Detection

An increasing interest in synthetic intermediates and novel chemical entities within drug discovery and development necessitates robust and reliable analytical methodologies for their quantification. 3-(3-Nitrophenyl)-3-oxopropanenitrile is a compound of interest, potentially serving as a building block in the synthesis of various pharmaceutical agents. Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method utilizes a reverse-phase C18 column with UV detection, offering a reliable and accessible approach for routine analysis in research and quality control laboratories.

Principle: The method is based on the separation of this compound from potential impurities and reaction components on a non-polar stationary phase with a polar mobile phase. The nitro group on the phenyl ring provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Applicability: This method is suitable for the quantification of this compound in solvent-based reaction mixtures and as a quality control assay for the pure substance. Method validation would be required for analysis in complex matrices such as biological fluids.

Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as metabolite identification or low-level impurity profiling, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended. This note outlines a method using a reverse-phase HPLC system coupled to a mass spectrometer with electrospray ionization (ESI).

Principle: The analyte is first separated chromatographically by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification. For this compound (MW: 190.16 g/mol ), characteristic adducts such as [M+H]⁺ (m/z 191.05) or [M+Na]⁺ (m/z 213.03) can be monitored.[1]

Applicability: This method is ideal for the trace-level quantification of this compound in complex samples, including in-process reaction monitoring, impurity analysis, and pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for similar analytes and should be established during method validation.[2][3]

| Parameter | HPLC-UV | LC-MS |

| Linearity Range | 1 - 200 µg/mL | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 ng/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~10 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (% RSD) | < 2% | < 5% |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

This compound analytical standard (≥98% purity).

-

Acetonitrile (HPLC grade).[2]

-

Methanol (HPLC grade).[2]

-

Ultrapure water.[2]

-

Formic acid (≥98%).[2]

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

3. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution with Mobile Phase A and B.

-

0-15 min: 30% B to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% B to 30% B

-

18-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-